molecular formula C18H18N2O5S B2611762 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941872-03-3

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2611762
CAS No.: 941872-03-3
M. Wt: 374.41
InChI Key: RRRVSJQQMQTOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The structure of pyrrolidine compounds is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .

Scientific Research Applications

Antibacterial and Anti-Inflammatory Applications

N-substituted sulfonamides with a 1,4-benzodioxane moiety have been synthesized and demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds have also shown potential as lipoxygenase inhibitors, suggesting their utility in treating inflammatory conditions. For instance, specific derivatives exhibited comparable or superior inhibitory activity against lipoxygenase enzyme relative to standard Baicalein, highlighting their therapeutic potential for inflammatory diseases (Abbasi et al., 2017).

Enzyme Inhibition for Diabetes and Alzheimer's Disease

A series of new sulfonamides, incorporating benzodioxane and acetamide moieties, were synthesized and evaluated for their enzyme inhibitory potential, notably against α-glucosidase and acetylcholinesterase (AChE). These compounds showed substantial inhibitory activity, suggesting their application in managing diabetes and Alzheimer's disease. The in silico molecular docking results supported the in vitro enzyme inhibition data, indicating these compounds' potential as therapeutic agents (Abbasi et al., 2019).

Antimalarial and COVID-19 Potential

N-substituted sulfonamides were investigated for their antimalarial activities and evaluated for their potential against COVID-19 through computational calculations and molecular docking studies. The study found that certain derivatives exhibited significant antimalarial activity and theoretical calculations suggested a potential mechanism of action, providing a basis for further research into their applicability against COVID-19 (Fahim & Ismael, 2021).

Antimicrobial and Antioxidant Properties

Synthesis of pyrazole-based sulfonamide derivatives has been explored, with several compounds displaying significant antimicrobial and antioxidant activities. This research suggests the potential of these derivatives as candidates for developing new antimicrobial agents with additional antioxidant properties, which could have diverse therapeutic applications (Badgujar, More, & Meshram, 2018).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine is a versatile scaffold for novel biologically active compounds, and medicinal chemists continue to explore its potential in drug discovery .

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-18-5-2-8-20(18)14-4-1-3-13(11-14)19-26(22,23)15-6-7-16-17(12-15)25-10-9-24-16/h1,3-4,6-7,11-12,19H,2,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRVSJQQMQTOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.